Dm-CHOC-pen
Overview
Description
4-Demethyl-4-cholesteryloxycarbonylpenclomedine, commonly referred to as Dm-CHOC-pen, is a polychlorinated pyridine cholesteryl carbonate. This compound has garnered significant attention in the field of oncology due to its potential therapeutic applications, particularly in the treatment of cancers involving the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine involves the reaction of 4-demethylpenclomedine with cholesteryl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common in the quality assessment of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Demethyl-4-cholesteryloxycarbonylpenclomedine primarily undergoes alkylation reactions. It acts as a bis-alkylating agent, forming covalent bonds with nucleophilic sites on DNA, particularly at the N7 position of guanine and the N4 position of cytosine .
Common Reagents and Conditions: The compound is often used in combination with other chemotherapeutic agents such as 4-hydroperoxyifosfamide. The reactions typically occur under physiological conditions, with the compound being administered intravenously .
Major Products Formed: The major products formed from the reactions of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine are DNA adducts. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Scientific Research Applications
4-Demethyl-4-cholesteryloxycarbonylpenclomedine has been extensively studied for its potential in treating various cancers, particularly those involving the central nervous system. It has shown efficacy in preclinical models of glioblastoma, non-small cell lung cancer, and melanoma . The compound’s ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors .
In addition to its use in oncology, 4-Demethyl-4-cholesteryloxycarbonylpenclomedine is being investigated for its potential as a radiosensitizer. Studies have shown that it can enhance the efficacy of radiation therapy in treating brain tumors .
Mechanism of Action
The primary mechanism of action of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine involves the alkylation of DNA. The compound forms covalent bonds with the N7 position of guanine and the N4 position of cytosine, leading to the formation of DNA adducts . These adducts interfere with DNA replication and transcription, resulting in cell cycle arrest and apoptosis .
The compound’s lipophilic properties facilitate its penetration of the blood-brain barrier, allowing it to target brain tumors effectively .
Comparison with Similar Compounds
4-Demethyl-4-cholesteryloxycarbonylpenclomedine is structurally related to 4-demethylpenclomedine, from which it is derived . it exhibits greater efficacy and reduced toxicity compared to its parent compound . Other similar compounds include temozolomide and carmustine, both of which are used in the treatment of brain tumors .
List of Similar Compounds:- 4-Demethylpenclomedine
- Temozolomide
- Carmustine
4-Demethyl-4-cholesteryloxycarbonylpenclomedine stands out due to its ability to cross the blood-brain barrier and its dual mechanism of action as both a chemotherapeutic agent and a radiosensitizer .
Properties
IUPAC Name |
[3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl] [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48Cl5NO4/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(14-16-33(21,4)26(23)15-17-34(24,25)5)44-32(42)45-29-27(36)30(35(38,39)40)41-31(43-6)28(29)37/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUUIXYKTPSIOH-LEZJFEBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48Cl5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942149-56-6 | |
Record name | 4-Demethyl-4-cholesteryloxycarbonylpenclomedine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942149566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-demethyl-4-cholesteryloxycarbonylpenclomedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MIPICOLEDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S83F4T2WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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